Methyl 2-chloro-4-(4-methoxypyrimidin-2-yl)thiazole-5-carboxylate
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Overview
Description
Methyl 2-chloro-4-(4-methoxypyrimidin-2-yl)thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring substituted with a chloro group, a methoxypyrimidinyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-4-(4-methoxypyrimidin-2-yl)thiazole-5-carboxylate typically involves the formation of the thiazole ring followed by the introduction of the substituents. One common method involves the reaction of 2-chloro-4-methoxypyrimidine with a thiazole precursor under specific conditions. The reaction conditions often include the use of solvents such as dioxane and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4-(4-methoxypyrimidin-2-yl)thiazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or other nucleophiles can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride may be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
Methyl 2-chloro-4-(4-methoxypyrimidin-2-yl)thiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Materials Science: It can be incorporated into materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-4-(4-methoxypyrimidin-2-yl)thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring and its substituents can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate
- 2-Methoxypyridine-5-boronic acid pinacol ester
Uniqueness
Methyl 2-chloro-4-(4-methoxypyrimidin-2-yl)thiazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxypyrimidinyl group and the chloro substituent on the thiazole ring differentiates it from other similar compounds, potentially leading to unique interactions and applications.
Biological Activity
Methyl 2-chloro-4-(4-methoxypyrimidin-2-yl)thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring substituted at the 2-position with chlorine and a pyrimidine moiety at the 4-position, which is further substituted with a methoxy group. The molecular formula is CHClNOS, with a molecular weight of approximately 267.73 g/mol. Its structure is essential for its biological interactions, particularly with kinase targets involved in cancer pathways.
Property | Value |
---|---|
Molecular Formula | CHClNOS |
Molecular Weight | 267.73 g/mol |
Structural Features | Thiazole and pyrimidine rings, chloro and methoxy substituents |
Kinase Inhibition
This compound has shown promising activity as a kinase inhibitor. Studies indicate that it interacts with kinases involved in cancer cell proliferation pathways. The presence of both thiazole and pyrimidine rings enhances its binding affinity to these targets.
The compound's mechanism involves binding to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to reduced cell proliferation and survival in cancer cells.
Comparative Analysis with Other Compounds
The compound shares structural similarities with other known kinase inhibitors such as Dasatinib, Sorafenib, and Imatinib, which are established in cancer therapy.
Compound Name | Key Features |
---|---|
Dasatinib | Dual Src/Abl kinase inhibitor |
Sorafenib | Multi-targeted kinase inhibitor |
Imatinib | Selective BCR-Abl inhibitor |
Case Studies
- In Vitro Studies : Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies reported IC50 values in the low micromolar range, indicating potent activity against specific cancer types.
- Structure-Activity Relationship (SAR) : A series of analogs were synthesized to explore the impact of different substituents on biological activity. Modifications at the thiazole or pyrimidine rings often resulted in altered potency and selectivity against specific kinases.
- Animal Models : Preliminary studies in animal models have shown that administration of this compound leads to tumor regression in xenograft models, further supporting its potential as an anticancer agent.
Properties
Molecular Formula |
C10H8ClN3O3S |
---|---|
Molecular Weight |
285.71 g/mol |
IUPAC Name |
methyl 2-chloro-4-(4-methoxypyrimidin-2-yl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C10H8ClN3O3S/c1-16-5-3-4-12-8(13-5)6-7(9(15)17-2)18-10(11)14-6/h3-4H,1-2H3 |
InChI Key |
XHPCNTIPLBNWTQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1)C2=C(SC(=N2)Cl)C(=O)OC |
Origin of Product |
United States |
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